

thermodynamic data for 1-iodobutane

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Compound of Interest

Compound Name: 1-Iodobutane

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An In-depth Technical Guide to the Thermodynamic Data of **1-iodobutane**

For Professionals in Research, Chemical Synthesis, and Drug Development

Abstract

This technical guide provides a comprehensive overview of the essential thermodynamic data for **1-iodobutane** (n-butyl iodide), a critical reagent in organic synthesis and various industrial applications. A deep understanding of its thermodynamic properties, including enthalpy of formation, entropy, heat capacity, and phase change energetics, is paramount for reaction design, process optimization, and safety assessment. This document synthesizes critically evaluated experimental data with insights from computational chemistry, offering detailed protocols for experimental determination and a logical framework for theoretical prediction. The content is structured to deliver field-proven insights, ensuring technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction to 1-Iodobutane

1-Iodobutane (C₄H₉I) is a primary alkyl iodide that serves as a versatile intermediate in organic chemistry.^[1] Its utility stems from the carbon-iodine bond, which is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution reactions (S_N2) and a key component in the formation of Grignard reagents.^[1] The energetic landscape of these transformations is governed by the compound's thermodynamic properties. Accurate thermodynamic data are therefore indispensable for predicting reaction spontaneity, calculating equilibrium constants, and managing thermal effects in chemical reactors. This guide provides a centralized resource for these critical data points.

Core Thermodynamic Properties of 1-Iodobutane

The fundamental thermodynamic parameters define the stability and energy content of **1-iodobutane** under standard conditions (298.15 K and 1 bar). The formation of liquid **1-iodobutane** from its constituent elements in their standard states is an exothermic process.^[2]

Formation Reaction: $4 \text{ C(graphite)} + 4.5 \text{ H}_2(\text{g}) + 0.5 \text{ I}_2(\text{s}) \rightarrow \text{C}_4\text{H}_9\text{I}(\text{l})$

The core thermodynamic data are summarized in Table 1.

Table 1: Standard Thermodynamic Data for **1-iodobutane** (liquid) at 298.15 K

Thermodynamic Parameter	Symbol	Value	Units	Source(s)
Standard Enthalpy of Formation	ΔH_f°	-52	kJ/mol	[2][3][4]
Standard Molar Entropy	S°	224.8 (Estimated)	J/(mol·K)	[2]
Standard Gibbs Free Energy of Formation	ΔG_f°	27.9	kJ/mol	[2]
Liquid Phase Heat Capacity	$C_{p,\text{liquid}}$	164.5	J/(mol·K)	[5][6]

Note: The standard molar entropy of **1-iodobutane** was estimated using the Joback group contribution method, as direct experimental values were not readily available in the surveyed literature.^[2]

Phase Equilibria and Transition Energetics

The phase behavior of **1-iodobutane** is crucial for its purification (e.g., distillation), handling, and storage. The temperatures and enthalpies of phase transitions are direct indicators of the strength of intermolecular forces.^[1]

Table 2: Phase Change Data for **1-iodobutane**

Property	Symbol	Value	Units	Source(s)
Normal Boiling Point	Tb	130 - 131	°C	[1][5][7]
Enthalpy of Vaporization	ΔH_{vap}	37.42	kJ/mol	[5]
Melting Point	Tm	-103	°C	[5][7][8]
Critical Temperature	Tc	347.85	°C	[5]
Critical Pressure	Pc	43.2	bar	[5]

The relationship between temperature, pressure, and the physical state of **1-iodobutane** is described by its phase diagram. While a detailed diagram is beyond the scope of this guide, the data in Table 2 provide the key triple point and critical point boundaries essential for process chemistry.

Experimental Determination of Thermodynamic Data

The trustworthiness of thermodynamic data is rooted in precise and validated experimental methodologies. Reaction calorimetry is a primary technique for determining enthalpy changes.

Protocol: Determination of Reaction Enthalpy using Reaction Calorimetry

This protocol describes a general method for measuring the enthalpy of a reaction involving **1-iodobutane**, such as its S_N2 reaction with a nucleophile, using an instrument like a Setaram C80 Calvet calorimeter.[2][9]

Objective: To measure the heat evolved or absorbed during the reaction of **1-iodobutane** with a nucleophile to determine the reaction enthalpy (ΔH_{rxn}).

Materials:

- **1-iodobutane** (reagent grade, purified if necessary)
- Nucleophile of interest (e.g., sodium azide in a suitable solvent)
- Anhydrous solvent (e.g., acetonitrile or DMF)
- Reaction Calorimeter (e.g., Setaram C80) with mixing vessels
- Glove box or controlled atmosphere environment

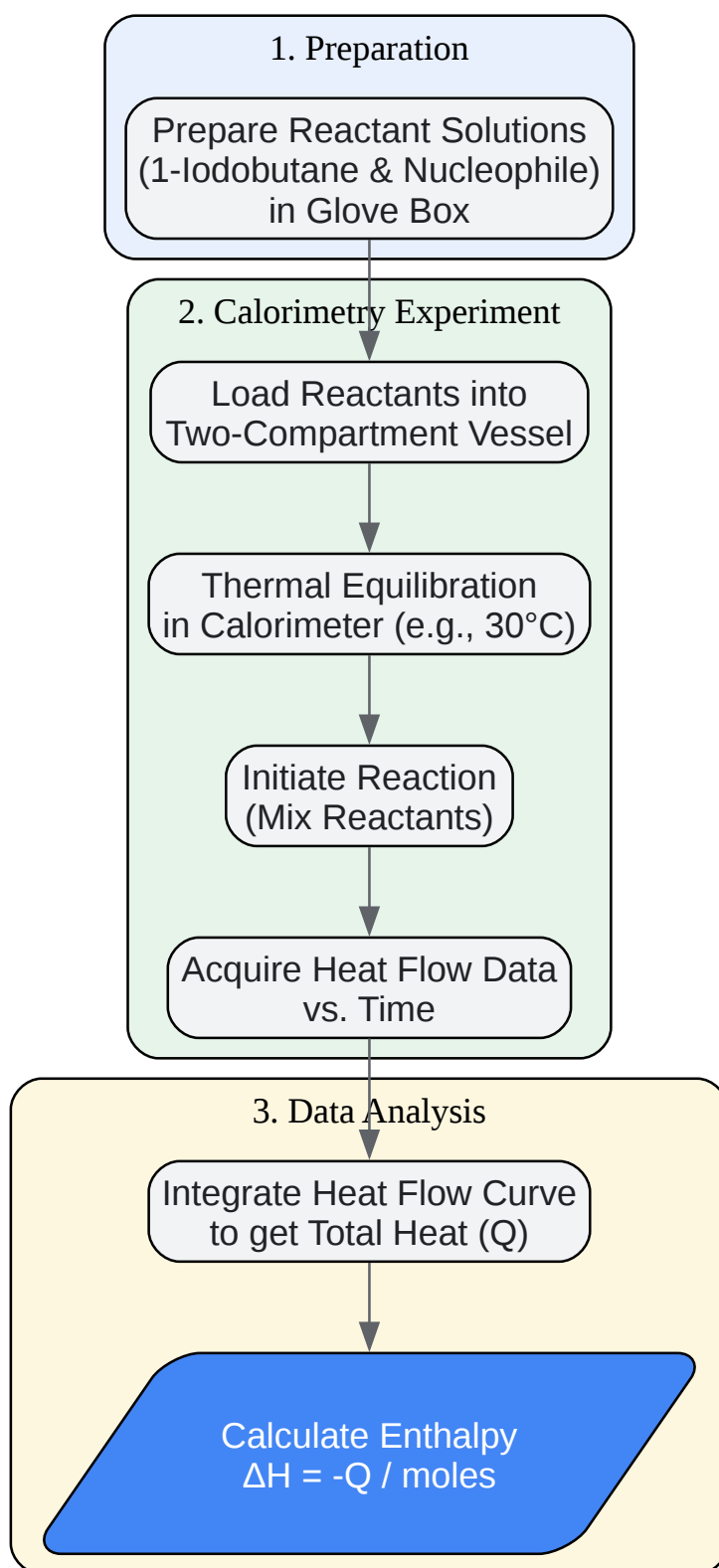
Step-by-Step Methodology:

- Sample Preparation:
 - Inside a glove box to prevent moisture contamination and evaporation, prepare stock solutions of **1-iodobutane** and the nucleophile in the chosen anhydrous solvent with precisely known concentrations (e.g., 0.1 M).[\[2\]](#)
- Calorimeter Setup:
 - Charge a two-compartment calorimeter vessel with the reactant solutions. Typically, 1.0 mL of the **1-iodobutane** solution is placed in one compartment, and 1.0 mL of the nucleophile solution is placed in the other.[\[2\]](#)
 - Prepare an identical reference vessel charged only with the pure solvent to compensate for heat effects from stirring and instrument drift.
- Thermal Equilibration:
 - Seal both the sample and reference vessels and place them inside the calorimeter block, which is held at a constant, controlled temperature (e.g., 30 °C).[\[2\]](#)
 - Allow the system to reach thermal equilibrium, which is indicated by a stable and flat heat flow baseline from the instrument's sensors. This may take several hours.
- Reaction Initiation & Data Acquisition:

- Initiate the reaction by inverting or rotating the calorimeter block, which causes the reactants in the two compartments of the sample vessel to mix.[\[2\]](#)
- The instrument will immediately begin recording the heat flow (in milliwatts) as a function of time. Continue data acquisition until the reaction is complete and the heat flow signal returns to the original baseline.[\[2\]](#)
- Data Analysis:
 - Integrate the area under the heat flow curve over time. This integral represents the total heat (Q) evolved or absorbed during the reaction.
 - Calculate the reaction enthalpy (ΔH_{rxn}) by dividing the total heat by the number of moles of the limiting reactant.
 - Equation: $\Delta H_{\text{rxn}} = -Q / n$ (where 'n' is moles of the limiting reactant; the negative sign is a convention for exothermic reactions).

Causality and Self-Validation:

- Expertise: The choice of an anhydrous solvent is critical because protic impurities like water can react with the nucleophile or solvolyze the **1-iodobutane**, leading to inaccurate enthalpy measurements.
- Trustworthiness: The use of a reference cell is a self-validating aspect of the protocol. It ensures that the measured heat flow is solely due to the chemical reaction by canceling out any background thermal noise. Repeating the experiment with different concentrations can verify that the enthalpy change is consistent and not an artifact of dilution effects.



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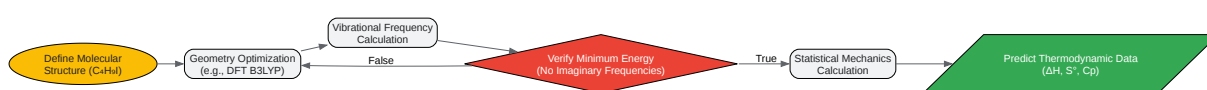
Caption: Workflow for Reaction Calorimetry.

Computational Thermodynamics: A Predictive Approach

Alongside experimental methods, computational chemistry provides powerful tools for predicting thermodynamic properties from first principles.^[10] Methods like Density Functional Theory (DFT) can be used to calculate molecular energies, from which thermodynamic quantities are derived using principles of statistical mechanics.^{[10][11][12]}

Workflow for Computational Prediction:

- **Structure Optimization:** The 3D geometry of the **1-iodobutane** molecule is optimized to find its lowest energy conformation.
- **Frequency Calculation:** A vibrational frequency analysis is performed on the optimized structure. This confirms the structure is a true minimum (no imaginary frequencies) and provides the vibrational modes.
- **Thermochemical Analysis:** The electronic energy and vibrational frequencies are used to calculate thermodynamic properties like enthalpy, entropy, and heat capacity using statistical mechanics models (e.g., the rigid rotor-harmonic oscillator approximation).^{[11][13]}



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Caption: Computational Thermodynamics Workflow.

Bond Dissociation Enthalpy (BDE) of the C-I Bond

The C-I bond dissociation enthalpy is a critical parameter that quantifies the energy required to homolytically cleave this bond, forming a butyl radical and an iodine radical. It is a direct measure of the bond's strength and is fundamental to understanding the kinetics of radical

reactions and thermal decomposition. The BDE can be calculated using a thermochemical cycle based on Hess's Law, utilizing the standard enthalpy of formation of **1-iodobutane**. The calculated value is approximately +210.5 kJ/mol.[4]

Thermal Stability and Decomposition

Studies have investigated the thermal chemistry of **1-iodobutane**, particularly on catalytic surfaces like platinum.[7][9] These investigations, often employing techniques like temperature-programmed desorption, reveal that the C-I bond is typically the first to break upon thermal activation. This initial cleavage initiates subsequent decomposition or surface-catalyzed reactions. The relatively low BDE of the C-I bond makes **1-iodobutane** less thermally stable than its chloro- or bromo-analogs, a crucial consideration for its storage and use in high-temperature applications. The compound is also noted to be light-sensitive and may decompose upon prolonged exposure to light.[7][14]

Conclusion

This guide has consolidated the key thermodynamic data for **1-iodobutane**, providing a foundation for its application in research and development. The standard enthalpy of formation (-52 kJ/mol), key phase transition points, and heat capacity have been presented alongside detailed protocols for their experimental determination via calorimetry.[2][6] The synergy between experimental measurement and computational prediction offers a robust framework for understanding and utilizing the chemical energetics of this important alkyl halide. This integrated knowledge is essential for designing efficient synthetic routes, ensuring process safety, and advancing the development of novel chemical entities.

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- To cite this document: BenchChem. [thermodynamic data for 1-iodobutane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7767522#thermodynamic-data-for-1-iodobutane>]

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